(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Triazoles are also known to interact with various biological targets, but the specific targets would depend on the other functional groups present in the molecule.
Mode of action
The mode of action of pyrrolidine and triazole derivatives can vary widely depending on their structure and the specific targets they interact with . They can act as inhibitors, activators, or modulators of their target proteins.
Biochemical pathways
Pyrrolidine and triazole derivatives can be involved in a variety of biochemical pathways depending on their specific targets . For example, some pyrrolidine derivatives are known to be involved in the regulation of the incretin glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine and triazole derivatives can vary widely depending on their specific structure . Factors such as the compound’s lipophilicity, molecular size, and the presence of specific functional groups can influence its pharmacokinetic properties.
Result of action
The molecular and cellular effects of pyrrolidine and triazole derivatives can vary depending on their specific targets and mode of action . They can have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
The action, efficacy, and stability of pyrrolidine and triazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
[1-(1-ethylpyrrolidin-3-yl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-12-4-3-9(6-12)13-5-8(7-14)10-11-13/h5,9,14H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCTZQYQMZBAJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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